
(S)-3,3-Difluoro-1-prolylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3-Difluoro-1-prolylpyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of fluorine atoms in the molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-1-prolylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable proline derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The fluorinated intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.
Catalysis: Employing catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Advanced purification techniques such as chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,3-Difluoro-1-prolylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Production of difluorinated amines.
Substitution: Generation of various substituted pyrrolidines.
Applications De Recherche Scientifique
(S)-3,3-Difluoro-1-prolylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3,3-Difluoro-1-prolylpyrrolidine involves its interaction with specific molecular targets:
Binding Affinity: The fluorine atoms enhance the binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Pathways: It may inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3,3-Difluoro-1-pyrrolidinecarboxylic acid
- (S)-3,3-Difluoro-1-methylpyrrolidine
- (S)-3,3-Difluoro-1-ethylpyrrolidine
Uniqueness
(S)-3,3-Difluoro-1-prolylpyrrolidine stands out due to its specific chiral configuration and the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This makes it a valuable compound for developing targeted therapies and advanced materials.
Propriétés
Formule moléculaire |
C9H14F2N2O |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m0/s1 |
Clé InChI |
GGTLVSWIUUFZPF-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC(C2)(F)F |
SMILES canonique |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

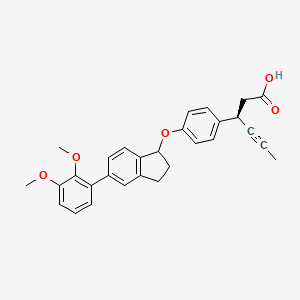
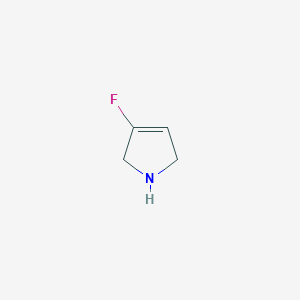


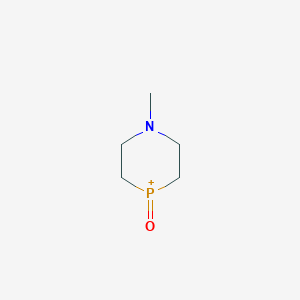
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
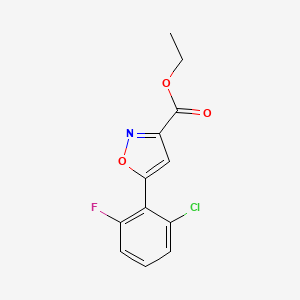
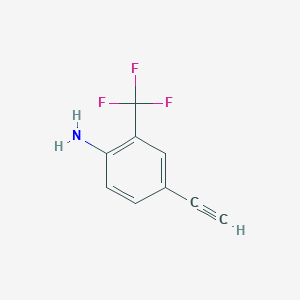
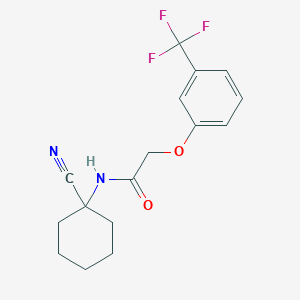
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
